Allyl p-nitrophenyl ether

Overview

Description

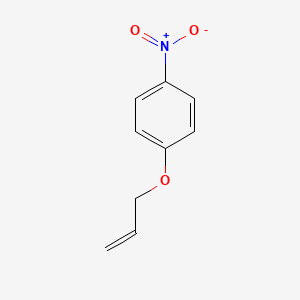

Allyl p-nitrophenyl ether is an organic compound characterized by the presence of an allyl group and a p-nitrophenyl group connected through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl p-nitrophenyl ether can be synthesized through several methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide . Another method involves the Claisen rearrangement, where this compound undergoes a thermal rearrangement to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Allyl p-nitrophenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the nitro group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of p-nitrobenzaldehyde or p-nitrobenzoic acid.

Reduction: Formation of p-aminophenyl ether.

Substitution: Formation of various substituted phenyl ethers depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

1. Microwave-Assisted Organic Synthesis

Allyl p-nitrophenyl ether is widely used as a model compound in microwave-assisted organic synthesis. Studies have demonstrated that this compound exhibits significant rate enhancements in reactions like the unimolecular Claisen rearrangement when subjected to microwave heating compared to conventional heating methods. For instance, a study reported a four-fold increase in reaction rate under microwave conditions, attributed to selective heating effects that lead to localized "hot spots" around the reactant molecules .

2. Claisen Rearrangement Studies

The Claisen rearrangement involving this compound serves as a critical mechanism for understanding reaction kinetics and mechanisms in organic chemistry. The compound's ability to undergo this rearrangement allows researchers to explore fundamental aspects of organic reaction pathways and their temperature dependencies .

Biological Applications

1. Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines, particularly breast cancer cells (MCF-7). In vitro studies have shown that the compound can influence cell viability and proliferation, making it a candidate for further investigation in cancer therapeutics .

2. Interaction with Biomolecules

The compound's interactions with biomolecules have been explored, particularly regarding its potential biological activities. These interactions can provide insights into its effects on cellular processes, gene expression, and metabolic pathways, which are crucial for understanding its pharmacological potential.

Medicinal Chemistry Applications

1. Drug Development

This compound is being investigated as a precursor for synthesizing pharmacologically active compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting various diseases. The compound's reactivity makes it valuable in synthesizing complex organic molecules that could serve therapeutic purposes.

2. Protective Group in Organic Synthesis

In synthetic organic chemistry, this compound can function as a protective group for alcohols during multi-step synthesis processes. Its stability under various reaction conditions allows chemists to manipulate other functional groups without affecting the ether linkage .

Industrial Applications

1. Synthesis of Specialty Chemicals

In industrial settings, this compound is utilized in synthesizing specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for producing compounds used in various applications, including polymers and agrochemicals .

2. Large-Scale Production Methods

The industrial production of this compound typically employs methods like Williamson ether synthesis due to their efficiency and scalability. This process involves the reaction of an alkoxide ion with an alkyl halide under controlled conditions to ensure high yield and purity .

Case Studies

Mechanism of Action

The mechanism of action of allyl p-nitrophenyl ether primarily involves its reactivity under microwave irradiation. The compound absorbs microwave energy, leading to localized heating and accelerated reaction rates. This selective heating effect enhances the efficiency of various chemical reactions, such as the Claisen rearrangement . The molecular targets and pathways involved include the activation of the ether linkage and the nitro group, facilitating rearrangement and substitution reactions .

Comparison with Similar Compounds

4-Nitroanisole: Similar in structure but with a methoxy group instead of an allyl group.

p-Nitrophenyl acetate: Contains an ester linkage instead of an ether linkage.

p-Nitrophenyl ether: Lacks the allyl group, making it less reactive in certain conditions.

Uniqueness: Allyl p-nitrophenyl ether is unique due to its combination of an allyl group and a p-nitrophenyl group, which imparts distinct reactivity and makes it a valuable compound for studying microwave-assisted reactions and other advanced synthetic methodologies .

Biological Activity

Allyl p-nitrophenyl ether (ApNE) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity of ApNE, including its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to a p-nitrophenyl moiety. The molecular structure can be represented as follows:

This structure contributes to its unique chemical properties, including its reactivity and interaction with biological targets.

The biological activity of ApNE is primarily attributed to its ability to interact with various molecular targets. Research indicates that ApNE may influence several cellular pathways:

- Antimicrobial Activity : ApNE has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions.

- Anticancer Properties : Studies have demonstrated that ApNE can induce apoptosis in cancer cells by modulating pathways associated with oxidative stress and inflammation. It interacts with tubulin, disrupting microtubule dynamics, which is crucial for cell division.

Antimicrobial Activity

A study evaluated the minimum inhibitory concentration (MIC) of ApNE against several bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | MIC (mM) |

|---|---|

| E. coli | 6.3 |

| S. aureus | 5.0 |

| P. aeruginosa | 4.5 |

| E. faecalis | 7.0 |

These findings suggest that ApNE exhibits significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of ApNE on various cancer cell lines, particularly breast cancer cells (MCF-7). The results indicated that ApNE has an IC50 value comparable to established anticancer agents, demonstrating its potential as a therapeutic compound.

Table 2 summarizes the antiproliferative activity of ApNE:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12 |

| CA-4 (reference) | MCF-7 | 3.9 |

The data indicate that while ApNE is less potent than CA-4, it still possesses significant antiproliferative properties .

Case Studies

- Microwave-Assisted Synthesis : A study investigated the microwave-assisted synthesis of ApNE and its implications for enhancing reaction rates in organic synthesis. The findings demonstrated a four-fold increase in reaction rates under microwave conditions compared to conventional heating methods .

- Photodegradable Antimicrobial Agents : Research explored the photodegradation of compounds related to ApNE, revealing that under UV light exposure, degradation products retained antimicrobial activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyl p-nitrophenyl ether, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where allyl bromide reacts with sodium phenolate derivatives (e.g., sodium 4-nitrophenolate). Orthogonal experimental design (e.g., L25(4⁵) matrix) can optimize parameters like temperature, pH, reaction time, and stoichiometry. For example, studies show that a 45°C reaction temperature, pH 10.5, and an 8-hour duration yield high conversion rates (~93%) . Characterization via ¹H/¹³C NMR and IR spectroscopy confirms structural integrity, with key signals at 1049–1089 cm⁻¹ (C-O-C ether vibrations) and 845–881 cm⁻¹ (epoxy ring vibrations) .

Q. How is the Claisen rearrangement of this compound experimentally validated, and what analytical techniques are critical?

- Methodological Answer : The Claisen rearrangement of allyl aryl ethers like this compound is monitored via GC-MS or HPLC to track product formation. Kinetic studies under controlled thermal conditions (e.g., 120–180°C) reveal first-order dependence on substrate concentration. Computational benchmarks using CBS-QB3 or SCS-MP2 methods can predict activation barriers, which are then compared to experimental data for validation .

Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?

- Methodological Answer : ¹³C NMR is critical for identifying the allyl ether moiety (δ ~70–80 ppm for C-O-C) and nitro group (δ ~125–140 ppm). IR spectroscopy detects ether linkages (1049–1089 cm⁻¹) and nitro stretches (~1520 cm⁻¹). Mass spectrometry (EI/CI) confirms molecular ion peaks (e.g., m/z 195 for C₉H₉NO₃) and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods like DFT improve mechanistic understanding of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and Gibbs free energy profiles for reactions like Claisen rearrangements. For example, studies on allyl phenyl ether reveal a van der Waals complex (Pd-2a) with a 37.0 kJ/mol enthalpy stabilization, though entropic effects disfavor it under low-concentration conditions . These insights guide experimental design by predicting solvent effects and catalytic pathways.

Q. What strategies resolve contradictions in kinetic data for allyl ether reactions, such as competing rearrangement pathways?

- Methodological Answer : Discrepancies between experimental and computational kinetic data (e.g., activation energies) are resolved via multi-technique validation. For instance, combining CBS-QB3 calculations with Arrhenius plots from variable-temperature NMR or stopped-flow spectroscopy clarifies competing pathways. Entropic corrections are critical, as low concentrations may shift the resting state from a vdW complex to free reactants .

Q. How can copolymerization of this compound derivatives be tailored for functional materials?

- Methodological Answer : Reactivity ratio analysis (e.g., Fineman-Ross or Kelen-Tüdős methods) determines monomer incorporation rates. For example, allyl glycidyl ether copolymerized with N-vinyl-2-pyrrolidone shows a reactivity ratio (r₁ = 0.33, r₂ = 0.047), favoring alternating copolymer structures. This is confirmed by ¹³C NMR and thermal analysis (TGA/DSC) to assess crosslinking efficiency .

Q. What role do solvent and catalyst systems play in accelerating or inhibiting allyl ether reactions?

- Methodological Answer : Ligand-accelerated catalysis (e.g., Pd(0)/TFP systems) enhances π-complex formation in allylation reactions. Polar aprotic solvents (e.g., DMF) stabilize transition states, while water accelerates Claisen rearrangements via hydrophobic packing effects. Studies show "on-water" conditions reduce activation barriers by 15–20% compared to organic solvents .

Q. How are thermodynamic and kinetic parameters reconciled in allyl ether reaction mechanisms?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies enthalpy changes, while Eyring plots derived from variable-temperature kinetic data provide ΔH‡ and ΔS‡. For example, the association of allyl phenyl ether with Pd(0) complexes shows a ΔG‡ of ~50 kJ/mol, dominated by entropic penalties at low concentrations .

Properties

IUPAC Name |

1-nitro-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGGVVIZHGION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277447 | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-66-7 | |

| Record name | 1-Nitro-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2375 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.